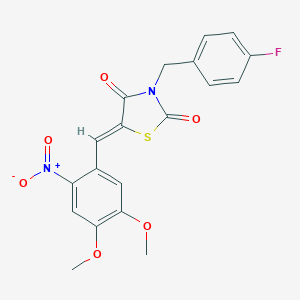
3-(4-Fluorobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione is a synthetic compound that has attracted the attention of researchers due to its potential applications in the field of medicine. The compound has unique properties that make it suitable for the development of new drugs for the treatment of various diseases. In
Wirkmechanismus
The mechanism of action of 3-(4-Fluorobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer growth, and insulin resistance. The compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer growth. It has also been found to activate AMP-activated protein kinase (AMPK), a signaling pathway that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-(4-Fluorobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. The compound has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been found to improve glucose tolerance and insulin sensitivity in diabetic rats.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-Fluorobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. However, one limitation of using the compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of the compound in humans.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-Fluorobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione. One direction is to investigate its potential as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to explore its mechanisms of action in more detail, to better understand how it works and how it can be optimized for therapeutic use. Additionally, future research could focus on developing new derivatives of the compound with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 3-(4-Fluorobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione involves the reaction of 2-nitro-4,5-dimethoxybenzaldehyde with 4-fluorobenzylamine in the presence of acetic acid. The resulting product is then reacted with thiosemicarbazide in the presence of acetic anhydride to yield 3-(4-Fluorobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione. The synthesis method is simple and efficient, and the yield of the product is high.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione has potential applications in the field of medicine. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has been found to inhibit the growth of cancer cells and induce apoptosis. The compound has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, it has been found to improve glucose tolerance and insulin sensitivity in diabetic rats.
Eigenschaften
Produktname |
3-(4-Fluorobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C19H15FN2O6S |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
(5Z)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H15FN2O6S/c1-27-15-7-12(14(22(25)26)9-16(15)28-2)8-17-18(23)21(19(24)29-17)10-11-3-5-13(20)6-4-11/h3-9H,10H2,1-2H3/b17-8- |
InChI-Schlüssel |
JMXKXGFFCCKIBC-IUXPMGMMSA-N |
Isomerische SMILES |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)[N+](=O)[O-])OC |
SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)[N+](=O)[O-])OC |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-(4-methoxy-3-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302113.png)
![N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302115.png)
![N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302117.png)
![N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302118.png)
![N'-(2-ethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302122.png)
![N'-(4-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302124.png)
![N'-(2,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302125.png)

![methyl 2-chloro-4-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302128.png)
![methyl 4-chloro-3-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302129.png)
![N'-(2,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302130.png)
![3-(4-chlorobenzyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302132.png)
![3-(4-chlorobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302135.png)
